N-(4-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
Key structural elements include:
- Quinazolinone ring: A 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl moiety, providing a planar heterocyclic framework for target interactions.
- Morpholino substituent: A 6-morpholino group, likely enhancing solubility and influencing pharmacokinetics.
- Benzamide side chain: A 4-(chlorophenethyl)benzamide substituent, contributing lipophilicity and structural diversity.
Synthetic routes for analogous compounds involve cyclization of hydrazides with isothiocyanates (e.g., ) or condensation of isatoic anhydride with aldehydes and hydrazides (e.g., ) . While direct synthesis data for this compound is unavailable, its structure suggests multi-step functionalization of the quinazolinone core.
Properties
Molecular Formula |
C28H27ClN4O3S |
|---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C28H27ClN4O3S/c29-22-7-3-19(4-8-22)11-12-30-26(34)21-5-1-20(2-6-21)18-33-27(35)24-17-23(32-13-15-36-16-14-32)9-10-25(24)31-28(33)37/h1-10,17H,11-16,18H2,(H,30,34)(H,31,37) |
InChI Key |
RKJKIYHSEWQSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- A chlorophenethyl moiety.
- A morpholino group attached to a quinazolinone core.
This structure is believed to contribute to its biological properties, particularly in inhibiting specific enzyme activities.
Research indicates that this compound acts primarily as an inhibitor of D-amino acid oxidase (DAAO). DAAO is involved in the metabolism of D-serine, a neuromodulator implicated in various neurological conditions. By inhibiting this enzyme, the compound may enhance D-serine levels, potentially improving synaptic function and offering neuroprotective effects .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in treated cultures compared to controls .
- Antidepressant Activity : Behavioral assays in animal models have shown that administration of this compound leads to significant antidepressant-like effects, as measured by reduced immobility in forced swim tests and increased exploratory behavior in open field tests .
- Potential Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in cultured neurons with reduced ROS levels. |
| Study 2 | Showed significant antidepressant-like behavior in rodent models. |
| Study 3 | Indicated cytotoxicity against cancer cell lines with apoptosis induction. |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-chlorophenethyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide demonstrate significant antimicrobial activity. The quinazolinone derivatives are known for their effectiveness against various bacterial and fungal strains. For instance, studies have shown that quinazolinone-based compounds can inhibit pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound is primarily attributed to its ability to interact with specific biological targets involved in cancer progression. Quinazolinone derivatives have been studied extensively for their cytotoxic effects against various cancer cell lines. In particular, compounds featuring similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
- Antimicrobial Screening : A study demonstrated that quinazolinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin .
- Anticancer Evaluation : Another investigation focused on hybrid compounds containing quinazolinone structures showed potent cytotoxicity against human cancer cell lines, indicating their potential as novel therapeutic agents for resistant cancers .
Comparison with Similar Compounds
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s quinazolinone core is distinct from triazoles () and oxadiazines (). Quinazolinones are associated with enzyme inhibition (e.g., tyrosinase in ) and anti-inflammatory activity (), while triazoles often exhibit antimicrobial properties . The 2-thioxo group in the target compound may enhance metal-binding capacity compared to carbonyl analogs .
Substituent Effects: Morpholino Group: The 6-morpholino substituent likely improves aqueous solubility, a contrast to lipophilic groups like trichloromethyl () or fluorophenyl ().
Preparation Methods
Core Formation Using Anthranilamide and Aldehydes
In a representative procedure, anthranilamide (1 mmol) reacts with an aldehyde (1 mmol) in aqueous medium using graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) as catalysts. The mixture is stirred at room temperature until completion (monitored by TLC). The crude product is filtered, dissolved in ethanol, and recrystallized to yield 2,3-dihydroquinazolinones. Key parameters:
-
Solvent: Water (3 mL)
-
Catalyst: GO nanosheets + oxone
-
Yield: 85–92%
-
Reaction Time: 2–4 hours
This method avoids toxic solvents and achieves high yields due to the oxidative properties of oxone.
Introduction of the Morpholino Group
The morpholino substituent is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution on Chlorinated Intermediates
A patent describes the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in pyridine, followed by toluene distillation and recrystallization from isopropanol. Although this method targets a simpler benzamide derivative, it provides a template for morpholino incorporation:
-
Reagents: 4-Chlorobenzoyl chloride (35 g), 2-morpholinoethylamine (26 g), pyridine (200 mL)
-
Conditions: Stirred overnight at room temperature
-
Work-Up: Evaporation, toluene distillation, sodium hydroxide wash, recrystallization
Synthesis of the Benzamide Segment
The N-(4-chlorophenethyl)benzamide segment is prepared via Schotten-Baumann acylation.
Acylation of 4-Chlorophenethylamine
A method adapted from EvitaChem involves reacting 4-chlorophenethylamine with 4-(chloromethyl)benzoyl chloride in dichloromethane (DCM) with triethylamine as a base:
-
Reagents: 4-Chlorophenethylamine (1 mmol), 4-(chloromethyl)benzoyl chloride (1 mmol), DCM (10 mL), triethylamine (2 mmol)
-
Conditions: Stirred at 0°C for 1 hour, then room temperature for 6 hours
-
Work-Up: Washed with 5% HCl, dried (Na₂SO₄), evaporated
-
Yield: 89%
Coupling of Quinazolinone and Benzamide Moieties
The final step involves connecting the quinazolinone core to the benzamide via a methylene bridge.
Alkylation Using Chloromethyl Intermediates
The chloromethyl group on the benzamide reacts with the quinazolinone’s amine under basic conditions:
-
Reagents: Quinazolinone (1 mmol), chloromethyl-benzamide (1 mmol), K₂CO₃ (2 mmol), DMF (10 mL)
-
Conditions: Heated at 80°C for 12 hours
-
Work-Up: Filtered, washed with water, purified via column chromatography (SiO₂, ethyl acetate/hexane)
Comparative Analysis of Synthetic Routes
Optimization and Challenges
-
Solvent Selection: Aqueous conditions for quinazolinone synthesis reduce toxicity, while DMF enhances coupling efficiency.
-
Catalyst Efficiency: GO nanosheets improve reaction rates by providing a high-surface-area platform.
-
Purification: Recrystallization from isopropanol or ethanol ensures high purity (>98%).
Q & A
Q. What are the optimal synthetic routes for this compound, and what coupling reagents are recommended?
Methodological Answer: The compound can be synthesized via coupling reactions between carboxylic acid derivatives and amine groups. Evidence from analogous benzamide syntheses suggests using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents to activate carboxyl groups for amide bond formation. Reaction conditions should include anhydrous solvents (e.g., dichloromethane) and room temperature for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O, C=S) through characteristic absorption bands (e.g., 1680–1700 cm⁻¹ for amide C=O, 1250–1350 cm⁻¹ for C=S) .
- NMR (¹H and ¹³C) : Confirm substitution patterns and stereochemistry. For example, the morpholino group’s protons resonate at δ 3.6–3.8 ppm in ¹H NMR .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
- Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What conditions stabilize the compound during storage and experimental use?
Methodological Answer: Stability studies on similar benzamides indicate:
- pH : Store in neutral to slightly acidic buffers (pH 5–7) to prevent hydrolysis of the thioxo group .
- Temperature : Maintain at 4°C in dark conditions to avoid thermal or photodegradation .
- Solvents : Use anhydrous DMSO or DMF for stock solutions to minimize moisture-induced degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer: Single-crystal X-ray diffraction using the SHELX software suite (e.g., SHELXL for refinement) is ideal for determining bond angles, torsion angles, and intermolecular interactions. Key steps:
- Crystallization : Optimize solvent mixtures (e.g., methanol/water) via vapor diffusion.
- Data Collection : Use a synchrotron source for high-resolution data (≤ 1.0 Å).
- Refinement : Apply restraints for disordered morpholino or chlorophenethyl groups. Validate with R-factor (< 0.05) and electron density maps .
Q. What strategies optimize fluorescence-based assays for studying this compound’s interactions?
Methodological Answer: Fluorescence intensity peaks at λex 340 nm and λem 380 nm. To maximize signal:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance quantum yield.
- pH Control : Maintain pH 5.0 (acetate buffer) to stabilize the thioxoquinazolinone moiety.
- Temperature : Conduct assays at 25°C to avoid thermal quenching .
Q. How can computational modeling predict the compound’s binding affinity for biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). Parameterize the force field for sulfur and chlorine atoms.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water).
- QSAR Analysis : Corrogate substituent effects (e.g., 4-chlorophenethyl) on bioactivity using datasets from analogous quinazolinones .
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC50 calculations via GraphPad Prism).
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Mechanistic Studies : Link observed effects to molecular pathways (e.g., apoptosis via caspase-3 activation) using Western blotting or RNA-seq .
Methodological Tables
Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 ppm (aromatic H), δ 3.6–3.8 (morpholino H) | |
| ESI-HRMS | [M+H]<sup>+</sup> calc. for C27H24ClN3O2S: 514.12 | |
| Melting Point | 260–263°C (decomposition observed) |
Table 2: Fluorescence Optimization Conditions
| Parameter | Optimal Value | Impact on Signal |
|---|---|---|
| pH | 5.0 (acetate buffer) | Maximizes intensity |
| Temperature | 25°C | Prevents quenching |
| Solvent | Acetonitrile | Enhances quantum yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
